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molecular formula C12H14BrNO2 B8419831 N-[2-(4-Bromoacetyl-phenyl)-ethyl]-acetamide

N-[2-(4-Bromoacetyl-phenyl)-ethyl]-acetamide

Cat. No. B8419831
M. Wt: 284.15 g/mol
InChI Key: DWVMKPWSGPWVSZ-UHFFFAOYSA-N
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Patent
US06706743B2

Procedure details

In a round-bottomed flask, thiobenzamide (357 mg, 2.60 mmol) and N-[2-(4-bromoacetyl-phenyl)-ethyl]-acetamide (740 mg, 2.60 mmol) were combined in ethanol (30 ml) and heated to about 80° C. for about three hours. The reaction mixture was then concentrated in vacuo to yield an off-white solid. The resulting material (838 mg, 100% yield) was ascertained to be pure by NMR and was carried into the next step directly without further purification. LRMS ([M+H]+)=323.2.
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][NH:22][C:23](=[O:25])[CH3:24])=[CH:16][CH:15]=1)=O>C(O)C>[C:2]1([C:1]2[S:8][CH:11]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][NH:22][C:23](=[O:25])[CH3:24])=[CH:16][CH:15]=3)[N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
357 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Name
Quantity
740 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)CCNC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC=C(N1)C1=CC=C(C=C1)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 838 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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